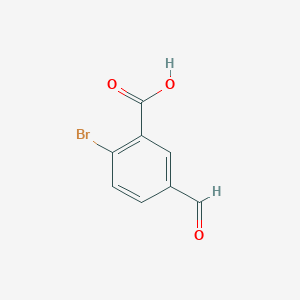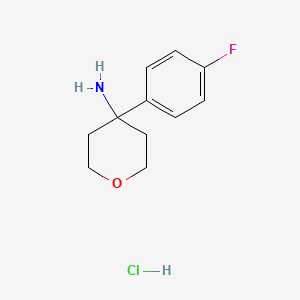
5-(Benzyloxy)-2-iodophenol
Übersicht
Beschreibung
2-Iodo-5-(phenylmethoxy)phenol is an organic compound with the molecular formula C13H11IO2 It is a derivative of phenol, where the hydrogen atom in the phenolic hydroxyl group is replaced by an iodine atom, and a phenylmethoxy group is attached to the benzene ring
Wissenschaftliche Forschungsanwendungen
2-Iodo-5-(phenylmethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-(phenylmethoxy)phenol typically involves the iodination of 5-(phenylmethoxy)phenol. One common method is the reaction of 5-(phenylmethoxy)phenol with iodine in the presence of an oxidizing agent such as sodium iodate or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2-Iodo-5-(phenylmethoxy)phenol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-5-(phenylmethoxy)phenol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl compounds or other complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or organometallic reagents can be used.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly employed.
Coupling: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like azides, nitriles, or organometallic derivatives can be formed.
Oxidation Products: Quinones or other oxidized phenolic compounds.
Coupling Products: Biaryl compounds or other complex aromatic structures.
Wirkmechanismus
The mechanism of action of 2-Iodo-5-(phenylmethoxy)phenol involves its interaction with various molecular targets and pathways. The iodine atom and phenolic hydroxyl group play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds, undergo redox reactions, and participate in electrophilic aromatic substitution, which can affect cellular processes and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodophenol: A simpler derivative with only an iodine atom attached to the phenol ring.
5-(Phenylmethoxy)phenol: Lacks the iodine atom but has the phenylmethoxy group.
2-Iodo-5-methoxyphenol: Similar structure but with a methoxy group instead of a phenylmethoxy group.
Uniqueness
2-Iodo-5-(phenylmethoxy)phenol is unique due to the presence of both the iodine atom and the phenylmethoxy group, which confer distinct chemical properties and reactivity
Eigenschaften
IUPAC Name |
2-iodo-5-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO2/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLGGOFJAHCFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-(TRIFLUOROMETHYL)FURAN-2-YL]ACETONITRILE](/img/structure/B1446769.png)












![Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate](/img/structure/B1446791.png)
